molecular formula C11H11NO6 B12893637 4,5,7-Trimethoxy-2-nitro-1-benzofuran CAS No. 65162-24-5

4,5,7-Trimethoxy-2-nitro-1-benzofuran

Cat. No.: B12893637
CAS No.: 65162-24-5
M. Wt: 253.21 g/mol
InChI Key: NMSQPVALXLVVQD-UHFFFAOYSA-N
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Description

4,5,7-Trimethoxy-2-nitro-1-benzofuran is a chemical compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,7-Trimethoxy-2-nitro-1-benzofuran typically involves the nitration of 4,5,7-trimethoxybenzofuran. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4,5,7-Trimethoxy-2-nitro-1-benzofuran undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH), alkyl halides.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Major Products Formed

    Reduction: 4,5,7-Trimethoxy-2-amino-1-benzofuran.

    Substitution: Various substituted benzofuran derivatives.

    Oxidation: Quinone derivatives of benzofuran.

Scientific Research Applications

4,5,7-Trimethoxy-2-nitro-1-benzofuran has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 4,5,7-Trimethoxy-2-nitro-1-benzofuran involves its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6-Trimethoxy-7-nitro-2-benzofuran
  • 4,5,7-Trimethoxy-2-amino-1-benzofuran
  • 4,5,7-Trimethoxy-2-hydroxy-1-benzofuran

Uniqueness

4,5,7-Trimethoxy-2-nitro-1-benzofuran is unique due to the presence of both methoxy and nitro groups, which confer distinct reactivity and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

65162-24-5

Molecular Formula

C11H11NO6

Molecular Weight

253.21 g/mol

IUPAC Name

4,5,7-trimethoxy-2-nitro-1-benzofuran

InChI

InChI=1S/C11H11NO6/c1-15-7-5-8(16-2)11-6(10(7)17-3)4-9(18-11)12(13)14/h4-5H,1-3H3

InChI Key

NMSQPVALXLVVQD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=C1OC(=C2)[N+](=O)[O-])OC)OC

Origin of Product

United States

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